molecular formula C23H22F3N3O2 B3000408 (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034362-57-5

(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No.: B3000408
CAS No.: 2034362-57-5
M. Wt: 429.443
InChI Key: GUOFRNHXXKXTJG-UHFFFAOYSA-N
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Description

(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H22F3N3O2 and its molecular weight is 429.443. The purity is usually 95%.
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Biological Activity

The compound (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features several key structural components:

  • Piperidine ring : A six-membered nitrogen-containing ring that contributes to the compound's pharmacological properties.
  • Oxadiazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

The synthesis typically involves multiple steps:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the piperidine ring via nucleophilic substitution.
  • Final coupling with the trifluoromethyl phenyl group using palladium-catalyzed cross-coupling techniques.

Anticancer Properties

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activity. For instance, derivatives similar to our compound have shown promising results in inhibiting tumor cell proliferation. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The oxadiazole derivatives have also been studied for their anti-inflammatory properties. In vivo studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. For example, compounds related to our target have exhibited IC50 values in the low micromolar range against COX-II, indicating potent anti-inflammatory activity .

Study 1: Immune Modulation

A notable study examined the immune-modulating effects of a structurally similar oxadiazole derivative on mouse splenocytes. The compound was able to enhance immune cell proliferation significantly when tested against recombinant PD-1/PD-L1 interactions. At a concentration of 100 nM, it achieved a rescue rate of 92%, suggesting potential applications in cancer immunotherapy .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of various oxadiazole derivatives, including those related to our compound. The study utilized human cancer cell lines and reported that certain derivatives exhibited cytotoxicity with LC50 values comparable to established chemotherapeutic agents. This underscores the potential for developing new anticancer therapies based on this chemical framework .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound ACOX-II Inhibition0.011
Compound BTumor Cell Apoptosis10
Compound CImmune Modulation0.100

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2/c1-15-6-2-3-10-19(15)21-27-20(31-28-21)12-16-7-5-11-29(14-16)22(30)17-8-4-9-18(13-17)23(24,25)26/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOFRNHXXKXTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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